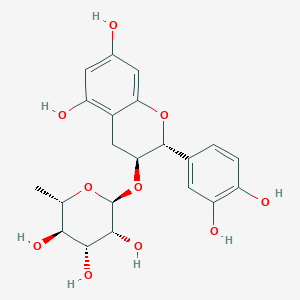

Catechin 3-rhamnoside

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLFHITXPCWYAL-HLBABLIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources, Isolation, and Characterization of Catechin 3-Rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Catechin 3-rhamnoside, a glycosylated flavonoid, is a secondary metabolite found in a variety of plant species. As a member of the catechin family, it exhibits significant antioxidant properties, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This guide provides a comprehensive overview of the known natural sources of this compound, a detailed, field-proven methodology for its extraction and isolation, and modern analytical techniques for its characterization. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

Catechins are a class of flavan-3-ols, a type of flavonoid, renowned for their health benefits, which are largely attributed to their antioxidant activity.[1] The glycosylation of catechins, such as the attachment of a rhamnose sugar moiety to the 3-position of the C-ring, can alter their bioavailability, stability, and biological activity.[2] this compound, specifically, has been shown to possess potent antioxidant and antimicrobial properties.[2] Its structure combines the characteristic flavan-3-ol backbone of catechin with a rhamnose sugar, influencing its polarity and interaction with biological systems.

The biosynthesis of this compound follows the general flavonoid pathway, beginning with the synthesis of the catechin aglycone. The final step involves the enzymatic transfer of a rhamnose group from a sugar donor, typically UDP-rhamnose, to the 3-hydroxyl group of the catechin molecule. This reaction is catalyzed by a specific UDP-rhamnosyltransferase (RhaT) enzyme.[3]

Natural Sources of this compound

While catechins are widespread in the plant kingdom, particularly in tea (Camellia sinensis), the occurrence of this compound is more specific.[4] Documented natural sources of this compound are still relatively limited, presenting an opportunity for further phytochemical investigation. The table below summarizes the currently identified plant sources.

| Plant Species | Family | Part of Plant | Reference |

| Lannea kerstingii | Anacardiaceae | Stem Bark | [2] |

| Eastern Nigeria Mistletoe (Loranthus micranthus) | Loranthaceae | Whole Plant | [5] |

| Artocarpus lakoocha | Moraceae | Twigs | [6] |

| Rhododendron imbricata (R. imbricata) | Ericaceae | Not Specified | [7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and purification. The following protocol is a comprehensive, synthesized methodology based on established techniques for the isolation of flavonoid glycosides from plant materials.

Rationale for the Isolation Strategy

The choice of solvents and chromatographic techniques is dictated by the physicochemical properties of this compound. As a glycoside, it is more polar than its aglycone counterpart, catechin. Therefore, the extraction and initial fractionation steps are designed to separate compounds based on polarity. The final purification step utilizes chromatographic techniques that offer high resolution to separate the target compound from other closely related flavonoids.

Step-by-Step Isolation Protocol

Step 1: Plant Material Preparation

-

Harvesting and Drying: Collect the desired plant material (e.g., stem bark of Lannea kerstingii).

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Step 2: Extraction

-

Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is an effective solvent for extracting polar flavonoid glycosides.[6]

-

Maceration:

-

Soak the powdered plant material in the 80% methanol solution (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process with the plant residue to ensure complete extraction of the target compound.

-

Combine the supernatants.

-

-

Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Fractionation (Liquid-Liquid Partitioning)

-

Solubilization: Dissolve the crude extract in water.

-

Sequential Partitioning:

-

Perform liquid-liquid partitioning of the aqueous solution sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This compound, being a polar glycoside, is expected to partition into the more polar fractions, primarily the n-butanol fraction.

-

-

Concentration: Concentrate the n-butanol fraction to dryness.

Step 4: Purification (Chromatography)

Option A: Dry Vacuum Liquid Chromatography (DVLC)

This technique is particularly useful for the initial purification of larger quantities of extract.[2]

-

Column Packing: Pack a sintered glass funnel with silica gel (15-40 µm particle size) under vacuum.

-

Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Option B: Column Chromatography

-

Column Packing: Prepare a column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

-

Elution: Elute the column with a solvent system of increasing polarity. For Sephadex LH-20, methanol is a common eluent for separating flavonoid glycosides.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the compound of interest.

Step 5: Final Purification (Preparative HPLC)

-

Column and Mobile Phase: Use a reversed-phase C18 column with a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.

-

Injection and Fractionation: Inject the partially purified fraction and collect the peak corresponding to this compound.

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

Visualization of the Isolation Workflow

Caption: A generalized workflow for the isolation of this compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the isolated compound and for quantitative analysis.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is effective for separating catechins and their glycosides.[8]

-

Detection: UV detection at approximately 280 nm is suitable for catechins.[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural identification of natural products.

-

¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals of the catechin backbone and the rhamnose moiety.

-

¹³C-NMR: Shows the number and types of carbon atoms.

-

2D-NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure and the point of attachment of the rhamnose sugar to the catechin core.

The characterization of catechin-3-o-rhamnoside isolated from Lannea kerstingii has been reported using 1H-NMR, 13C-NMR, and 2D NMR spectra.[2]

Visualization of the Analytical Workflow

Caption: A standard analytical workflow for the characterization of isolated this compound.

Conclusion

This technical guide provides a comprehensive framework for the identification of natural sources and the systematic isolation and characterization of this compound. The methodologies outlined are based on established principles of natural product chemistry and are designed to be adaptable to various laboratory settings. Further research into novel plant sources and optimization of isolation protocols will be crucial for unlocking the full therapeutic and commercial potential of this promising bioactive compound.

References

-

Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. PMC - PubMed Central. Available at: [Link]

-

Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). PubMed. Available at: [Link]

-

New C-13 Norisoprenoids and Flavonoids from Lannea kerstingii. Scirp.org. Available at: [Link]

-

Catechin glucosides: occurrence, synthesis, and stability. PubMed. Available at: [Link]

-

List of plants having phytochemicals: (+)-CATECHIN-3-RHAMNOSIDE. OSADHI. Available at: [Link]

-

Catechin - Wikipedia. Available at: [Link]

-

Three - (-) Catechin-O-Rhamnosides from the Eastern Nigeria Mistletoe with Potent Immunostimulatory and Antioxidant Activities. Walsh Medical Media. Available at: [Link]

-

Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. PMC. Available at: [Link]

-

Flavonoid biosynthetic pathway in plants. The enzymes are: CHS (chalcone synthase)... ResearchGate. Available at: [Link]

-

Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). MDPI. Available at: [Link]

-

Catechin in Food & Nutrition. Periodical by Knowde. Available at: [Link]

-

Quantitative Analysis of Catechins in Tea Leaves. Shimadzu. Available at: [Link]

-

Catechins: Chemistry, Sources, Formulation & QC Guide for Supplements. Neurogan Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. shimadzu.com [shimadzu.com]

- 6. New C-13 Norisoprenoids and Flavonoids from Lannea kerstingii [scirp.org]

- 7. Highly Aromatic Flavan-3-ol Derivatives from Palaeotropical Artocarpus lacucha Buch.-Ham Possess Radical Scavenging and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Catechin 3-Rhamnoside: Strategies and Methodologies

This guide provides an in-depth exploration of the synthetic pathways leading to catechin 3-rhamnoside, a significant flavonoid glycoside. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of both enzymatic and chemical synthesis strategies. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction to this compound

Catechins are a class of flavan-3-ols, which are polyphenolic compounds abundant in various plant sources, most notably tea (Camellia sinensis).[1][2] These compounds, including (+)-catechin and its stereoisomer (-)-epicatechin, are renowned for their antioxidant properties and potential health benefits.[3][4] Glycosylation, the attachment of a sugar moiety to the catechin backbone, can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability.[5][6][7][8] this compound, a derivative where a rhamnose sugar is attached at the 3-hydroxyl position of the C-ring, is a naturally occurring compound that has garnered interest for its biological activities.[9][10] The synthesis of this specific glycoside is crucial for further pharmacological investigation and potential therapeutic applications.

This guide will delve into the two primary approaches for synthesizing this compound: enzymatic synthesis via biotransformation and traditional chemical synthesis. Each section will provide a detailed protocol, the rationale behind the methodological choices, and visual aids to elucidate the processes.

Part 1: Enzymatic Synthesis of this compound via Biotransformation

Enzymatic synthesis offers a highly regioselective and stereoselective method for the production of flavonoid glycosides, often under milder reaction conditions compared to chemical methods.[11][12] The core of this approach lies in the use of specific enzymes, namely glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, in this case, catechin.

Rationale and Strategy

The enzymatic synthesis of flavonoid rhamnosides has been successfully demonstrated using engineered Escherichia coli strains.[11][12][13] This strategy involves expressing a plant-derived UDP-rhamnose flavonol glycosyltransferase, such as AtUGT78D1 from Arabidopsis thaliana, which can utilize an endogenous sugar donor to glycosylate a flavonoid acceptor.[11][12][13] To enhance the yield, co-expression with a rhamnose synthase gene, like RHM2, which increases the pool of the UDP-rhamnose sugar donor, is often employed.[11][12][13] While the cited studies focus on quercetin and kaempferol, the substrate promiscuity of some glycosyltransferases suggests that a similar system can be adapted for the rhamnosylation of catechin.

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound is depicted below.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Detailed Protocol

Step 1: Preparation of Engineered E. coli

-

Gene Cloning: The genes for a suitable rhamnosyltransferase (e.g., AtUGT78D1) and rhamnose synthase (e.g., RHM2) are cloned into an appropriate expression vector (e.g., pETDuet-1) to allow for co-expression.

-

Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.

-

Scale-up and Induction: The starter culture is used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours.

Step 2: Whole-Cell Biotransformation

-

Cell Harvesting: The induced cells are harvested by centrifugation.

-

Resuspension: The cell pellet is resuspended in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Substrate Addition: (+)-Catechin is added to the cell suspension. The final concentration of catechin should be optimized but can start in the range of 100-200 mg/L.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with shaking for 24-48 hours. The progress of the reaction can be monitored by taking samples at different time points and analyzing them by HPLC.

Step 3: Extraction and Purification

-

Cell Lysis: After the biotransformation is complete, the cells are lysed, for instance, by sonication.

-

Extraction: The lysate is extracted with an organic solvent like ethyl acetate to recover the flavonoid compounds.

-

Purification: The crude extract is concentrated and purified using chromatographic techniques. This can involve column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) to isolate the this compound.

-

Structural Verification: The structure of the purified compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

| Parameter | Recommended Condition | Reference |

| Enzymes | AtUGT78D1 (Rhamnosyltransferase), RHM2 (Rhamnose Synthase) | [13],[11],[12] |

| Host Strain | E. coli BL21(DE3) | [13],[11],[12] |

| Inducer | 0.5 mM IPTG | [13],[11],[12] |

| Substrate | (+)-Catechin | N/A |

| Reaction pH | 7.0 - 7.5 | [14] |

| Reaction Temperature | 25 - 30°C | [14] |

| Reaction Time | 24 - 48 hours | [13],[11],[12] |

Part 2: Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to this compound. While it may lack the high selectivity of enzymatic methods and often requires protection and deprotection steps, it can be advantageous for producing larger quantities of the target compound.

Rationale and Strategy

The chemical synthesis of flavonoid glycosides typically involves the reaction of a protected flavonoid aglycone with an activated and protected sugar donor, followed by deprotection. For this compound, this would involve protecting the more reactive phenolic hydroxyl groups on the A and B rings of catechin, leaving the 3-hydroxyl group on the C-ring available for glycosylation. A protected rhamnose donor, such as a rhamnosyl bromide or trichloroacetimidate, is then used for the glycosylation reaction.

Caption: General pathway for the chemical synthesis of this compound.

Detailed Protocol

Step 1: Protection of Catechin

-

Perbenzylation: The phenolic hydroxyl groups of (+)-catechin are protected, for example, by benzylation. This can be achieved by reacting catechin with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF. The 3-hydroxyl group is generally less reactive and may remain unprotected under controlled conditions.

Step 2: Preparation of the Rhamnose Donor

-

Acetylation of Rhamnose: L-rhamnose is per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to protect its hydroxyl groups.

-

Bromination: The per-acetylated rhamnose is then converted to the glycosyl donor, acetobromo-α-L-rhamnose, by reaction with a bromine source like HBr in acetic acid.

Step 3: Glycosylation Reaction

-

Coupling: The protected catechin is reacted with the acetobromo-α-L-rhamnose in the presence of a promoter, such as silver oxide or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile. This is known as a Koenigs-Knorr reaction. The reaction is typically carried out under anhydrous conditions and at room temperature.

Step 4: Deprotection

-

Deacetylation: The acetyl protecting groups on the rhamnose moiety are removed by base-catalyzed methanolysis, for example, using sodium methoxide in methanol (Zemplén deacetylation).

-

Debenzylation: The benzyl protecting groups on the catechin backbone are removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Step 5: Purification

-

The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel or preparative HPLC. The structure is then confirmed by NMR and MS analysis.

| Step | Reagents and Conditions | Purpose |

| Protection | Benzyl bromide, K2CO3, Acetone | Protect phenolic hydroxyls |

| Donor Preparation | Acetic anhydride, HBr/Acetic acid | Create an activated rhamnose donor |

| Glycosylation | Silver oxide, Dichloromethane | Couple catechin and rhamnose |

| Deprotection | NaOMe/MeOH, then H2, Pd/C | Remove all protecting groups |

| Purification | Silica gel chromatography, HPLC | Isolate the final product |

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. The choice of method will depend on the desired scale of synthesis, the required purity, and the available laboratory resources. Enzymatic synthesis provides an elegant and highly selective method, ideal for producing specific stereoisomers with minimal side products. Chemical synthesis, while more labor-intensive due to the need for protection and deprotection steps, can be scaled up more readily for the production of larger quantities. The detailed protocols and strategies outlined in this guide provide a solid foundation for researchers to undertake the synthesis of this important flavonoid glycoside for further investigation into its biological properties and potential applications.

References

- American Chemical Society. (2012, October 16). Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli.

- ACS Publications. (n.d.). Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli | Journal of Agricultural and Food Chemistry.

- PubMed. (2012, November 7). Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli.

- PubMed. (2010, February 24). Catechin glucosides: occurrence, synthesis, and stability.

- ResearchGate. (n.d.). Facile Synthesis of Flavonoid 7- O -Glycosides.

- ResearchGate. (n.d.). Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli | Request PDF.

- PMC. (n.d.). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis.

- ResearchGate. (n.d.). Glucosides of Catechin and Epigallocatechin Gallate: Enzymatic Synthesis to Improve Its Biological Activity: Improvements and Innovations | Request PDF.

- ACS Publications. (2010, January 29). Catechin Glucosides: Occurrence, Synthesis, and Stability | Journal of Agricultural and Food Chemistry.

- Queen's University Belfast. (2010, February 24). Catechin glucosides: occurrence, synthesis, and stability.

- ResearchGate. (n.d.). Catechin Glucosides: Occurrence, Synthesis, and Stability | Request PDF.

- MDPI. (n.d.). Bioavailability of Tea Catechins and Its Improvement.

- ResearchGate. (n.d.). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals.

- PubMed. (2021, March). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae).

- PMC. (n.d.). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System.

- Wikipedia. (n.d.). Catechin.

- ResearchGate. (n.d.). Biosynthesis of catechins in tea plant. | Download Scientific Diagram.

Sources

- 1. Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Catechin - Wikipedia [en.wikipedia.org]

- 5. Catechin glucosides: occurrence, synthesis, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Architecture of Catechin Derivatives in Planta

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Catechins and their derivatives, a prominent class of flavan-3-ols, are central to plant secondary metabolism, contributing significantly to defense mechanisms, and offering a wealth of potential therapeutic applications for human health.[1][2] Their antioxidant, anti-inflammatory, and cardioprotective properties have positioned them as high-value targets for the pharmaceutical and nutraceutical industries. Understanding the intricate biosynthetic network that governs their production in plants is paramount for harnessing their potential through metabolic engineering and targeted breeding strategies. This technical guide provides a comprehensive exploration of the catechin biosynthetic pathway, from foundational phenylpropanoid metabolism to the complex regulatory networks that control the flux and diversity of these vital compounds. We will delve into the key enzymatic steps, the genetic and environmental control mechanisms, and provide validated experimental protocols for the analysis of these pathways, offering a holistic resource for researchers in the field.

Foundational Metabolic Framework: The Phenylpropanoid and Flavonoid Pathways

The journey to synthesizing catechins begins with primary metabolism, branching off into a specialized and highly regulated superhighway of secondary metabolism known as the phenylpropanoid pathway. This pathway is the primary source for a vast array of phenolic compounds in plants.[3][4][5]

The biosynthesis of the core catechin structure is a convergence of two major metabolic routes:

-

The Shikimate Pathway: This pathway provides the aromatic amino acid L-phenylalanine , the primary precursor for the flavan-3-ol backbone. It also generates gallic acid , the essential building block for the galloylation of catechin derivatives, a modification crucial for their enhanced bioactivity.[6]

-

The General Phenylpropanoid Pathway: This initial stage converts L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid, the committed step of the pathway.[5][7]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[7]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[7]

-

From p-coumaroyl-CoA, the pathway enters the flavonoid-specific branch, initiated by Chalcone Synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[8] This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to form the flavanone, (2S)-naringenin, a critical branch-point intermediate.[9] Subsequent hydroxylation and reduction steps, catalyzed by enzymes such as Flavanone 3-Hydroxylase (F3H) and Dihydroflavonol 4-Reductase (DFR), convert naringenin into dihydroflavonols and then into leucoanthocyanidins, the direct precursors for catechin synthesis.[1][10]

The Core Biosynthetic Axis: Formation of Non-Galloylated Catechins

From the common precursor leucoanthocyanidin, the pathway bifurcates to produce the two principal diastereomers of flavan-3-ols: (+)-catechins and (-)-epicatechins. This stereochemical divergence is a critical control point, dictated by two distinct enzymes.[1][11]

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucoanthocyanidins (e.g., leucocyanidin) to produce 2,3-trans-flavan-3-ols, such as (+)-catechin .[11][12] LAR represents a direct route to this class of catechins. The expression and activity of LAR have been well-documented in numerous plants, including grape (Vitis vinifera) and tea (Camellia sinensis).[12][13]

-

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): This two-step branch leads to the formation of 2,3-cis-flavan-3-ols.

-

ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) first oxidizes leucoanthocyanidins to form colored anthocyanidins (e.g., cyanidin).[1]

-

ANR then reduces these anthocyanidins to produce (-)-epicatechin and its hydroxylated counterparts.[1][14] This pathway is particularly prominent in species that accumulate high levels of epicatechin-derived compounds, such as tea.[11]

-

The differential expression and substrate availability for LAR and ANR are key determinants of the specific catechin profile within a plant tissue.

Caption: The MBW complex regulates late biosynthetic genes.

Environmental and Hormonal Influences

Catechin biosynthesis is highly responsive to the plant's environment, serving as a key component of its adaptation and defense strategy.

| Influencing Factor | General Effect on Catechin Biosynthesis | Key Genes Affected (Examples) | Citation |

| Light Intensity | High light generally increases catechin content. | CHS, DFR, ANS, ANR | [15] |

| Temperature | High temperatures can increase galloylated catechins but may reduce others depending on the plant. | CsLAR, CsANR, CsSCPL | [16][17][18] |

| Drought Stress | Often leads to an upregulation of the pathway and accumulation of catechins. | PAL, C4H, F3H | [4][9] |

| Hormones (ABA, MeJA) | Abscisic acid (ABA) and Methyl Jasmonate (MeJA) can induce the expression of key biosynthetic genes. | PAL, C4H, CHS, DFR, ANR, LAR | [19] |

These responses highlight the role of catechins as protective compounds, accumulating under stress conditions to mitigate damage from factors like UV radiation and oxidative stress. [15]

Methodologies for Interrogation of the Catechin Biosynthetic Pathway

A robust investigation into catechin biosynthesis requires a multi-faceted approach combining molecular biology, analytical chemistry, and biochemistry. The protocols described below represent self-validating systems essential for generating reliable and reproducible data.

Protocol: Quantification of Key Biosynthetic Gene Transcripts via qRT-PCR

This protocol allows for the precise measurement of gene expression levels, providing insights into the transcriptional regulation of the pathway in response to various stimuli.

1. Plant Material & RNA Extraction:

- Harvest plant tissue (e.g., young leaves) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

- Extract total RNA using a reputable commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, including an on-column DNase I digestion step to eliminate genomic DNA contamination.

- Causality: Freezing prevents RNA degradation by endogenous RNases. DNase treatment is critical to prevent amplification of contaminating gDNA, which would lead to an overestimation of transcript levels.

2. Quality Control and cDNA Synthesis:

- Assess RNA integrity using gel electrophoresis (sharp 28S and 18S rRNA bands) and purity/concentration via spectrophotometry (A260/280 ratio of ~2.0).

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

- Self-Validation: Include a No-Reverse Transcriptase (No-RT) control. This sample undergoes the entire qRT-PCR process but without the reverse transcriptase enzyme. Amplification in the No-RT control indicates gDNA contamination, invalidating the results for that sample.

3. qRT-PCR:

- Design primers for target genes (CHS, F3H, DFR, LAR, ANR) and at least two stable reference genes (e.g., Actin, GAPDH) using software like Primer3. Primers should span an exon-exon junction where possible.

- Perform qPCR reactions in triplicate using a SYBR Green-based master mix on a calibrated real-time PCR instrument.

- Self-Validation: Include a No-Template Control (NTC) for each primer pair to check for primer-dimers or contamination. A melt curve analysis at the end of the run must show a single, sharp peak, confirming the amplification of a specific product.

4. Data Analysis:

Calculate the quantification cycle (Cq) values.

Determine relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the geometric mean of the reference genes.

Caption: Integrated workflow for gene and metabolite analysis.

Protocol: HPLC Profiling of Catechin Derivatives

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of catechins.

1. Extraction:

- Grind freeze-dried plant material to a fine powder.

- Extract with 80% methanol (or another suitable solvent) at a defined sample-to-solvent ratio (e.g., 1:20 w/v).

- Sonicate or vortex thoroughly and incubate (e.g., 1 hour at 60°C).

- Centrifuge to pellet debris and filter the supernatant through a 0.22 µm syringe filter before analysis.

- Causality: Methanol is an effective solvent for extracting polar phenolic compounds like catechins. Filtration is essential to prevent column clogging and ensure system longevity.

2. HPLC Analysis:

- System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard. [20] * Mobile Phase: A binary gradient system is typically used.

- Solvent A: Water with 0.1% formic acid or phosphoric acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from ~5-10% B to ~30-40% B over 30-40 minutes.

- Detection: Monitor at 280 nm, the characteristic absorbance maximum for flavan-3-ols. [20] 3. Quantification and Validation:

- Prepare a calibration curve using authentic standards for each catechin to be quantified (e.g., (+)-catechin, (-)-epicatechin, EGCG).

- Self-Validation: Spike a sample matrix with a known concentration of standards to calculate recovery rates, ensuring the extraction method is efficient and the matrix does not interfere with quantification. Identify peaks by comparing retention times and UV spectra with pure standards.

Future Perspectives and Applications

The elucidation of the catechin biosynthetic pathway has opened the door to exciting possibilities in metabolic engineering. By overexpressing or silencing key regulatory (e.g., MYB TFs) or structural (LAR, ANR, ECGT) genes, it is possible to enhance the production of specific high-value catechins in their native plants or to reconstruct the pathway in microbial hosts like E. coli or Saccharomyces cerevisiae. [2][10][13][21]Such strategies promise to create sustainable and scalable production platforms for these pharmacologically important molecules, providing a direct pipeline for drug development and the functional food industry. Continued research into the subcellular transport and storage of these compounds will further refine these engineering efforts, ensuring the final products are stable and accumulate to high levels.

References

- Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW)

- Transcriptional profiling of catechins biosynthesis genes during tea plant leaf development. PubMed.

- Biosynthesis and Application of Catechins and Their Deriv

- The proposed pathways for the biosynthesis of catechins in tea leaves. Enzymes are CHS: chalcone synthase; CHI - ResearchGate.

- C

- Exploration of the biosynthesis of galloylated c

- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC.

- Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors. PMC.

- Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adapt

-

Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. Journal of Experimental Botany. [Link]

- Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Tre

- Biosynthesis pathway of (-)

- General phenylpropanoid and flavonoid biosynthesis pathways in plants.

- Engineering the Production of Major Catechins by Escherichia coli Carrying Metabolite Genes of Camellia sinensis. PMC.

- Metabolic Flux Analysis of Catechin Biosynthesis P

- The Flavonoid Biosynthesis Network in Plants. PMC.

- Development of “Tea Rice” by engineering catechin biosynthesis in rice endosperm. NIH.

- Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers.

- Molecular regulation of catechins biosynthesis in tea [Camellia sinensis (L.) O. Kuntze]. PubMed.

- Synthesis and Regulation of Catechins in Tea Plants: A Research Review. Journal of Tea Science Research.

- Identifying meteorological factors influencing catechin biosynthesis and optimizing cultivation conditions of tea plant (Camellia sinensis). PMC.

- Exploration of the biosynthesis of galloylated catechins in tea plants. Maximum Academic Press.

- Phenylpropanoid biosynthesis – Knowledge and References. Taylor & Francis Online.

-

Tea GOLDEN2-LIKE genes enhance catechin biosynthesis through activating R2R3-MYB transcription factor. Horticulture Research. [Link]

- Identifying meteorological factors influencing catechin biosynthesis and optimizing cultivation conditions of tea plant (Camellia sinensis). Frontiers.

- Metabolic Engineering of Tea: Enhancing Bioactive Compound Production. BioSci Publisher.

- New Study Sheds Light on Catechin Biosynthesis in Tea Plants. Sci.News.

- Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis). PMC.

- Enzymatic steps in (+)-catechin (a) and ( – )-epicatechin biosynthesis (b) performed by LAR and ANR, respectively.

- Enzymatic Oxidation of Tea C

- ABA and MeJA Induced Catechin and Epicatechin Biosynthesis and Accumulation in Camellia oleifera Fruit Shells. MDPI.

- Light control of catechin accumulation is mediated by photosynthetic capacity in tea plant (Camellia sinensis). NIH.

- Influence of Geographical Regions on Catechin and Caffeine Levels in Tea (Camellia sinensis). Scirp.org.

- Determination of catechins in tea plants with vanillin-acid reagent. CABI Digital Library.

- Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry. PubMed Central.

- Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. MDPI.

- Tea GOLDEN2-LIKE genes enhance catechin biosynthesis through activating R2R3-MYB transcription factor. PMC.

- Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). MDPI.

-

Synthesis, antioxidant activity, and density functional theory study of catechin derivatives. Royal Society of Chemistry. [Link]

Sources

- 1. Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of “Tea Rice” by engineering catechin biosynthesis in rice endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular regulation of catechins biosynthesis in tea [Camellia sinensis (L.) O. Kuntze] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Catechin - Wikipedia [en.wikipedia.org]

- 13. Metabolic Engineering of Tea: Enhancing Bioactive Compound Production | Li | Bioscience Methods [bioscipublisher.com]

- 14. Exploration of the biosynthesis of galloylated catechins in tea plants [maxapress.com]

- 15. Light control of catechin accumulation is mediated by photosynthetic capacity in tea plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying meteorological factors influencing catechin biosynthesis and optimizing cultivation conditions of tea plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Identifying meteorological factors influencing catechin biosynthesis and optimizing cultivation conditions of tea plant (Camellia sinensis) [frontiersin.org]

- 18. Influence of Geographical Regions on Catechin and Caffeine Levels in Tea (Camellia sinensis) [scirp.org]

- 19. mdpi.com [mdpi.com]

- 20. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Engineering the Production of Major Catechins by Escherichia coli Carrying Metabolite Genes of Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Catechin 3-rhamnoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechin 3-rhamnoside is a naturally occurring flavonoid, a glycoside derivative of catechin, which belongs to the flavan-3-ol subclass of polyphenols. These compounds are widely distributed in the plant kingdom and are particularly abundant in tea leaves, fruits, and cocoa. The addition of a rhamnose sugar moiety to the catechin backbone significantly influences its physicochemical properties and biological activities, making it a molecule of considerable interest for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its potential therapeutic applications.

Part 1: Chemical Structure and Physicochemical Properties

Chemical Structure

This compound, with the chemical formula C₂₁H₂₄O₁₀ and a molecular weight of 436.4 g/mol , consists of a catechin aglycone linked to a rhamnose sugar molecule at the 3-hydroxyl group of the C-ring.[1][2] The catechin core is characterized by two benzene rings (A and B) and a dihydropyran heterocycle (C-ring) with hydroxyl groups at positions 5 and 7 on the A-ring and at positions 3' and 4' on the B-ring.[3] The stereochemistry at positions 2 and 3 of the C-ring is crucial for its biological activity. The IUPAC name for the most common isomer is (2R,3S)-2-(3,4-dihydroxyphenyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)chroman-5,7-diol.

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound, isolated from the stem bark of Lannea kerstingii, has been reported, along with its ¹³C NMR and 2D NMR data, confirming its structure.[4] While the full detailed spectral data is not widely published, the characteristic signals for the catechin and rhamnose moieties would be expected. For the catechin portion, signals corresponding to the aromatic protons on the A and B rings, as well as the protons on the C-ring, would be observed.[5][6] The rhamnose unit would show characteristic signals for the anomeric proton and the methyl group protons.[7]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 435. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the deprotonated catechin aglycone at m/z 289.[8][9] Further fragmentation of the catechin and rhamnose moieties would provide additional structural information.[10]

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the catechin backbone and the rhamnose substituent.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₂₁H₂₄O₁₀ | [1][2] |

| Molecular Weight | 436.4 g/mol | [1][2] |

| Appearance | Expected to be a solid, potentially crystalline. | [11] |

| Melting Point | Not specifically reported for the rhamnoside. The parent compound, (+)-catechin, has a melting point of 175-177 °C.[3] The glycoside is expected to have a different melting point. | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[12] The solubility of the parent (+)-catechin in water is approximately 1.6 mg/mL at pH 7.2, and it is soluble in ethanol and DMSO.[13] The rhamnoside is expected to have increased water solubility compared to the aglycone. | |

| Stability | Catechins are generally unstable in neutral and alkaline solutions and are more stable under acidic conditions (around pH 4).[14] Their stability is also affected by temperature and light. | |

| XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

Part 2: Synthesis, Extraction, and Isolation

Chemical Synthesis

-

Protection of Hydroxyl Groups: The hydroxyl groups on both the catechin and rhamnose molecules, other than the ones intended for glycosidic bond formation, need to be protected to prevent unwanted side reactions. This is typically achieved using protecting groups like acetyl or benzyl ethers.

-

Glycosylation: The protected catechin is then reacted with a protected and activated rhamnose donor, such as a rhamnosyl bromide or trichloroacetimidate, in the presence of a suitable promoter (e.g., silver triflate, trimethylsilyl triflate). This step forms the glycosidic linkage.

-

Deprotection: The protecting groups are removed from the resulting glycosylated catechin to yield the final product, this compound.

Diagram: General Workflow for Chemical Synthesis of Catechin Glycosides

Caption: A simplified workflow for the chemical synthesis of catechin glycosides.

Natural Occurrence and Extraction

This compound has been isolated from several plant sources, including:

-

Lannea kerstingii (Anacardiaceae) stem bark[4]

-

Artocarpus lakoocha (Moraceae) twigs[15]

-

Eastern Nigeria Mistletoe[12]

The extraction and isolation of this compound from these natural sources typically involves the following steps:

Experimental Protocol: Extraction and Isolation from Lannea kerstingii

-

Plant Material Preparation: The stem bark of Lannea kerstingii is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent of medium polarity, such as ethyl acetate or methanol, to efficiently extract the flavonoid glycosides.

-

Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography to separate compounds based on their polarity. For instance, the crude extract can be partitioned between water and ethyl acetate, with the this compound concentrating in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using a series of chromatographic techniques. This may include:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is often used in the final purification step to obtain highly pure this compound.

-

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H, ¹³C, 2D) and MS.

Diagram: Workflow for Extraction and Isolation of this compound

Caption: Simplified diagram of potential anti-inflammatory mechanisms of catechins.

Anticancer Activity

Catechins have been extensively studied for their potential anticancer properties. [16][17]While specific data for this compound is not yet widely available, the general mechanisms of action for catechins against cancer cells include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

-

Inhibition of Metastasis: Suppressing the invasion and spread of cancer cells to other parts of the body.

-

Modulation of Signaling Pathways: Interfering with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways. [18][19] Given these established activities for the catechin class of compounds, it is plausible that this compound also possesses anticancer potential that warrants further investigation.

Part 4: Pharmacokinetics

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available, studies on other catechin glycosides and the parent catechin provide valuable insights. [20]

-

Absorption: The oral bioavailability of catechins is generally low due to their poor stability in the gastrointestinal tract and extensive metabolism. [21][22]The glycosylation, as in this compound, can potentially improve stability in the stomach and small intestine. The rhamnose moiety may be cleaved by glycosidases in the gut, releasing the catechin aglycone, which can then be absorbed. [23]* Distribution: Once absorbed, catechins are distributed to various tissues.

-

Metabolism: Catechins undergo extensive metabolism in the intestines and liver, primarily through glucuronidation, sulfation, and methylation. [21][22]The gut microbiota also plays a significant role in the metabolism of catechins, breaking them down into smaller phenolic compounds. [3]* Excretion: The metabolites of catechins are primarily excreted in the urine and feces.

Further research is needed to determine the specific pharmacokinetic profile of this compound and to understand how the rhamnose moiety influences its absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its demonstrated antioxidant and antimicrobial properties, coupled with the potential for anti-inflammatory and anticancer effects inherent to the catechin family, make it a valuable subject for further research and development. Future studies should focus on elucidating the detailed mechanisms of its biological actions, conducting comprehensive pharmacokinetic and toxicological evaluations, and exploring its therapeutic potential in various disease models. The development of efficient synthetic and scalable extraction/purification methods will also be crucial for advancing the scientific and commercial applications of this intriguing molecule.

References

- Auger, C., et al. (2008). Pharmacokinetics of Tea Catechins after Ingestion of Green Tea and (-)-Epigallocatechin-3-gallate by Humans: Formation of Different Metabolites and Individual Variability. Journal of Agricultural and Food Chemistry, 56(22), 10833-10839.

-

Catechin. (2023, November 29). In Wikipedia. [Link]

- Chen, L., et al. (2011). Pharmacokinetics and biotransformation of tea polyphenols. Journal of the Science of Food and Agriculture, 91(15), 2733-2739.

- Cai, Y., et al. (2002). Metabolism of green tea catechins: an overview. Current Drug Metabolism, 3(5), 461-473.

- Renouf, M., et al. (2011). Plasma pharmacokinetics of catechin metabolite 4'-O-Me-EGC in healthy humans. European Journal of Nutrition, 50(7), 575-580.

- Stanislaus, N. N., et al. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). Pakistan Journal of Pharmaceutical Sciences, 34(2), 629-634.

- Wang, D., et al. (2022). Catechin Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells. Molecules, 27(11), 3489.

-

ResearchGate. (n.d.). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals. [Link]

- Puspitasari, A. D., et al. (2024). Investigation of catechin's anti-inflammatory activity: A bioinformatics and molecular docking study. Acta Biochimica Indonesiana, 7(1), 1-10.

-

DSpace at My University. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). [Link]

- Davis, A. L., et al. (1996). Tandem mass spectrometry studies of green tea catechins. Identification of three minor components in the polyphenolic extract of green tea. Journal of Mass Spectrometry, 31(7), 772-782.

-

NMPPDB. (n.d.). Catechin-3-O-rhamnoside. [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR and 13 C NMR spectroscopic data for compound 1 a. [Link]

- Zor, M., et al. (2017). Spectral determination of (+/−) catechins in 1 H-NMR and 13 C-NMR a. Journal of the Chemical Society of Pakistan, 39(1), 1-5.

-

ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of catechin (flavan-3-ol);.... [Link]

-

ResearchGate. (n.d.). Carbon 13 and proton NMR spectra of catechin (P3). [Link]

-

ResearchGate. (n.d.). ADME analysis of catechin. [Link]

- National Institutes of Health. (2022). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Metabolites, 12(9), 795.

- National Institutes of Health. (2024). An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications. Journal of Xenobiotics, 14(2), 523-547.

-

Scribd. (n.d.). H NMR Green: and 13C Assignments of Some Tea Polyphenols. [Link]

- Semantic Scholar. (2021). Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity.

- Frontiers. (2022). Anticarcinogenic potentials of tea catechins. Frontiers in Nutrition, 9, 991223.

- National Institutes of Health. (2022). Anticarcinogenic potentials of tea catechins. Frontiers in Nutrition, 9, 991223.

-

ResearchGate. (n.d.). ESI Fragmentation Studies of Four Tea Catechins. [Link]

- MDPI. (2023). Polyphenols from Byproducts: Their Applications and Health Effects. Molecules, 28(15), 5779.

- MDPI. (2024). Catechins and Human Health: Breakthroughs from Clinical Trials. Nutrients, 16(15), 2333.

- MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(11), 721.

-

ResearchGate. (n.d.). Theoretically Estimation of (+)-catechin solubility in different solvents. [Link]

- MDPI. (2021). Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity. Molecules, 26(11), 3240.

-

ResearchGate. (n.d.). 1 H NMR spectra of Al-catechin complex: 1 H (A) and 13 C (B); 1.0 × 10.... [Link]

-

ResearchGate. (n.d.). Solubility of (+)-catechin in water and water-ethanol mixtures within the temperature range 277.6–331.2 K: Fundamental data to design polyphenol extraction processes. [Link]

- MDPI. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules, 23(9), 2347.

- MDPI. (2023). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Molecules, 28(18), 6683.

- Kondo, K., et al. (1999). Mechanistic studies of catechins as antioxidants against radical oxidation. Archives of Biochemistry and Biophysics, 362(1), 79-88.

- Vuong, Q. V., et al. (2011). Extraction and isolation of catechins from tea.

- MDPI. (2016).

Sources

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. echemi.com [echemi.com]

- 3. Catechin - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem mass spectrometry studies of green tea catechins. Identification of three minor components in the polyphenolic extract of green tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAS:103630-03-1 | Manufacturer ChemFaces [chemfaces.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticarcinogenic potentials of tea catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetics and biotransformation of tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism of green tea catechins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic and Chemoprevention Studies on Tea in Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Evaluating the Antioxidant Potential of Catechin 3-rhamnoside

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant potential of Catechin 3-rhamnoside, a naturally occurring flavonoid glycoside. Moving beyond simple screening, this document details the causal biochemistry behind core analytical methodologies, from direct chemical scavenging assays to complex cellular response pathways. It offers field-proven, step-by-step protocols for a battery of in vitro and cell-based assays, emphasizes the importance of mechanistic investigation through pathways such as Nrf2-ARE, and provides tools for robust data interpretation. The guide is structured to empower researchers to generate a holistic and scientifically sound profile of this compound's antioxidant efficacy.

Part 1: Foundational Understanding of this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Structurally, it consists of a catechin backbone linked to a rhamnose sugar moiety at the 3-position. This glycosylation can significantly influence the molecule's bioavailability and metabolic fate compared to its aglycone form, catechin.[2][3] While catechins, in general, are renowned for their potent antioxidant properties, attributing these effects to a specific glycoside like this compound requires empirical validation.[4][5] One study has isolated this compound from Lannea kerstingii and reported a high radical scavenging activity, with an EC50 of 46.87 µg/ml in a DPPH assay, highlighting its potential as a natural antioxidant.[6]

The antioxidant action of flavonoids is largely attributed to their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions.[1][4] These actions mitigate oxidative stress, a condition implicated in the pathophysiology of numerous chronic diseases.[1] A thorough investigation must therefore encompass both direct chemical reactivity with radicals and the modulation of endogenous cellular antioxidant systems.

Part 2: In Vitro Assessment of Direct Antioxidant Capacity

A multi-assay approach is recommended to build a comprehensive profile of a compound's direct antioxidant activity, as different assays reflect different mechanisms of action.[1] Here, we detail two of the most common and robust methods: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form (DPPH-H) is monitored spectrophotometrically at 517 nm.[7] The degree of color change is directly proportional to the scavenging activity.[7]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Working Solution (approx. 0.1 mM or 120 µM): Dissolve an appropriate amount of DPPH powder (e.g., 2.4 mg) in 50 mL of methanol.[8] The solution should be freshly prepared and kept protected from light in an amber bottle.[7][8] The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[7]

-

Test Compound (this compound) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or DMSO).[7]

-

Test Compound Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of final concentrations for testing (e.g., 10 to 200 µg/mL).[7]

-

Positive Control (Ascorbic Acid or Trolox): Prepare a stock solution and serial dilutions of a known antioxidant standard in the same manner as the test compound.[7]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each concentration of the test compound, positive control, and solvent blank into respective wells.[7]

-

Add 100 µL of the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula:[7] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the solvent blank with DPPH and A_sample is the absorbance of the test compound/positive control with DPPH.

-

Plot the % Inhibition against the concentration of this compound and the standard.

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the generated curve.[7]

-

Workflow for the DPPH Radical Scavenging Assay

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay, also known as the TEAC (Trolox Equivalent Antioxidant Capacity) assay, evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting blue-green radical is reduced back to its colorless neutral form in the presence of a hydrogen-donating antioxidant.[1][10] The reduction in absorbance is measured spectrophotometrically, typically at 734 nm.[9]

Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Prepare by dissolving the appropriate amount of ABTS in water.

-

Potassium Persulfate Stock Solution (2.45 mM): Prepare by dissolving potassium persulfate in water.[9]

-

ABTS•+ Radical Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9][11]

-

ABTS•+ Working Solution: On the day of the assay, dilute the radical solution with a suitable buffer (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]

-

Prepare test compound and positive control solutions as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 20 µL) of each concentration of the test compound, positive control, and solvent blank to respective wells.[9]

-

Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 7 minutes).[11]

-

Measure the absorbance at 734 nm.[9]

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity as done for the DPPH assay.

-

Determine the IC50 value for this compound. The results can also be expressed as Trolox Equivalents (TE) by comparing the activity to a Trolox standard curve.

-

Workflow for the ABTS Radical Scavenging Assay

Caption: Experimental workflow for the ABTS radical scavenging assay.

Data Summary: In Vitro Antioxidant Activity

| Assay | Parameter | This compound (Hypothetical) | Ascorbic Acid (Standard) |

| DPPH Scavenging | IC50 (µg/mL) | 46.87[6] | ~8-15 |

| ABTS Scavenging | IC50 (µg/mL) | ~30-50 | ~5-10 |

| ABTS Scavenging | TEAC (Trolox Equivalents) | ~0.8-1.2 | ~1.5-2.0 |

Note: Hypothetical values for this compound in the ABTS assay and for the standard are provided for illustrative purposes and should be determined experimentally.

Part 3: Cell-Based Assessment of Antioxidant Efficacy

While in vitro assays are essential for determining direct chemical activity, cell-based assays provide critical insights into a compound's performance in a biological context, accounting for factors like cell uptake, metabolism, and interaction with cellular machinery.[12]

Intracellular Reactive Oxygen Species (ROS) Scavenging

Principle: This method directly measures the ability of this compound to neutralize ROS within living cells.[13] A common approach uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[14] Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[14][15]

Experimental Protocol: Intracellular ROS Measurement

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.

-

Compound Pre-treatment: Remove media and wash cells with Phosphate-Buffered Saline (PBS). Treat cells with various concentrations of this compound (and a positive control like N-acetylcysteine) in serum-free media for a specified time (e.g., 1-4 hours).

-

Probe Loading: Remove treatment media and wash with PBS. Add H2DCFDA solution (e.g., 10-25 µM in PBS) to each well and incubate for 30-60 minutes in the dark at 37°C.[14]

-

Induction of Oxidative Stress: Remove the probe solution and wash with PBS. Add an ROS-inducing agent (e.g., H₂O₂ or AAPH) to all wells except the negative control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates in cells treated with this compound to the vehicle-treated (oxidative stress) control.

Modulation of Endogenous Antioxidant Enzymes

A key mechanism of action for many flavonoids is the upregulation of the cell's own antioxidant defense system.[16] This involves measuring the activity of critical enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

General Workflow: Enzyme Activity Assays

-

Cell Treatment: Treat cultured cells with this compound for an extended period (e.g., 12-24 hours) to allow for potential changes in gene expression and protein synthesis.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer on ice to prepare a cell lysate containing the enzymes.

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to normalize enzyme activity.

-

Specific Enzyme Assays: Perform individual activity assays on the lysates using commercially available kits or established protocols.

3.2.1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: SODs catalyze the dismutation of the superoxide anion (O₂•⁻) into molecular oxygen and hydrogen peroxide.[17] The assay typically uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase).[18] These radicals react with a detector dye (like WST-1) to produce a colored formazan product. SOD activity in the sample inhibits this reaction by scavenging the superoxide, leading to a reduced color signal, which is measured at ~450 nm.[17] The activity is proportional to the degree of inhibition.[17]

3.2.2. Catalase (CAT) Activity Assay

-

Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[19] One common assay method involves incubating the sample with a known concentration of H₂O₂. The reaction is stopped, and the remaining H₂O₂ reacts with a probe to produce a colored or fluorescent product.[20] The catalase activity is inversely proportional to the signal. For example, residual H₂O₂ can react with ammonium molybdate to form a yellowish complex measured at 405 nm.[21]

3.2.3. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: GPx reduces hydroperoxides by using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG).[22] The assay is a coupled reaction where Glutathione Reductase (GR) recycles the GSSG back to GSH, a process that consumes NADPH. The rate of NADPH decrease, monitored by the change in absorbance at 340 nm, is directly proportional to the GPx activity in the sample.[22][23]

Data Summary: Cellular Antioxidant Effects

| Assay | Parameter | Vehicle Control | This compound Treated (Hypothetical) |

| Intracellular ROS | Relative Fluorescence Units (RFU) | 100% | 65% |

| SOD Activity | U/mg protein | 50 | 75 |

| CAT Activity | U/mg protein | 30 | 48 |

| GPx Activity | mU/mg protein | 80 | 115 |

Part 4: Mechanistic Insight - The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[24] This pathway is a primary target for many health-promoting phytochemicals, including flavonoids.[16][24][25]

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[26] Upon exposure to oxidative stress or electrophilic compounds (like certain flavonoids), Keap1 undergoes a conformational change, releasing Nrf2.[26] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[24] This binding initiates the transcription of numerous protective proteins, including SOD, CAT, GPx, and enzymes involved in glutathione synthesis and phase II detoxification.[16][27] Investigating the ability of this compound to activate this pathway is crucial for understanding its indirect antioxidant mechanism.

Nrf2-Keap1-ARE Signaling Pathway

Caption: Activation of the Nrf2-ARE antioxidant response pathway by this compound.

Part 5: Considerations for Bioavailability and Metabolism

For any compound to be effective in vivo, it must be bioavailable. Catechin glycosides undergo extensive biotransformation.[2][28] Intestinal enzymes and the gut microbiome can hydrolyze the rhamnose group, releasing the catechin aglycone.[3] Subsequently, catechins are metabolized in the intestine and liver through methylation, sulfation, and glucuronidation.[2][28] The resulting metabolites may have different biological activities than the parent compound.[28] Therefore, when transitioning to in vivo models, it is essential to use advanced analytical techniques (e.g., LC-MS/MS) to identify and quantify this compound and its metabolites in plasma and tissues to correlate pharmacokinetic profiles with pharmacodynamic effects.[29][30]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the antioxidant potential of this compound. Initial in vitro screening using DPPH and ABTS assays provides a fundamental measure of direct radical scavenging. However, a deeper, more biologically relevant understanding requires progression to cell-based models. By quantifying the reduction of intracellular ROS and assessing the modulation of key antioxidant enzymes (SOD, CAT, GPx), researchers can validate the compound's efficacy in a physiological context.

Crucially, elucidating the underlying mechanism through investigation of the Nrf2-ARE pathway provides authoritative grounding for its mode of action. Future research should focus on confirming Nrf2 activation via techniques like Western blotting (for Nrf2 nuclear translocation) and qPCR (for target gene expression). Ultimately, these comprehensive in vitro and cellular studies will form the essential preclinical data package required to justify and design subsequent in vivo animal studies and, potentially, human clinical trials for this promising natural antioxidant.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids.